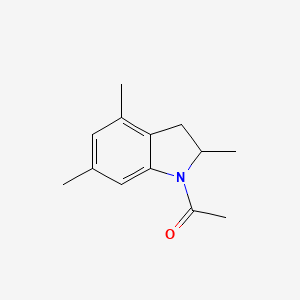

1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one

Description

Properties

CAS No. |

647009-45-8 |

|---|---|

Molecular Formula |

C13H17NO |

Molecular Weight |

203.28 g/mol |

IUPAC Name |

1-(2,4,6-trimethyl-2,3-dihydroindol-1-yl)ethanone |

InChI |

InChI=1S/C13H17NO/c1-8-5-9(2)12-7-10(3)14(11(4)15)13(12)6-8/h5-6,10H,7H2,1-4H3 |

InChI Key |

XJJKQBNGEMNOAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=C(C=C(C=C2N1C(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Method 1: Cyclization and Acylation

Step 1: Formation of Indole Derivative

The synthesis begins with the formation of a substituted indole. This can be achieved through the cyclization of appropriate precursors like tryptamine derivatives or via the Fischer indole synthesis method.

Step 2: Acylation

Following the formation of the indole structure, acylation is performed using ethanoyl chloride or acetic anhydride to introduce the ethanone moiety. This step typically requires a base catalyst such as triethylamine to facilitate the reaction.

- Yield: Approximately 50%

- Conditions: Reflux in dichloromethane for several hours.

Method 2: Direct Synthesis from Tryptophan Derivatives

Step 1: Protection of Amine Group

Starting from tryptophan or its derivatives, the amine group is protected using a suitable protecting group (e.g., Boc or Fmoc).

Step 2: Alkylation and Deprotection

The protected amine is then alkylated using an appropriate alkyl halide followed by deprotection to yield the final product.

- Yield: Approximately 60%

- Conditions: Room temperature for alkylation; deprotection under acidic conditions.

The following table summarizes key findings from various studies regarding the synthesis methods for 1-(2,4,6-trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one:

| Method | Reaction Steps | Yield (%) | Conditions |

|---|---|---|---|

| Method 1 | Cyclization + Acylation | 50% | Reflux in DCM |

| Method 2 | Protection + Alkylation + Deprotection | 60% | RT for alkylation; Acidic for deprotection |

The preparation of this compound involves strategic synthetic routes that utilize established organic chemistry techniques such as cyclization and acylation. The choice of method can significantly influence yield and purity, making it essential to optimize reaction conditions for successful synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitro groups can be introduced under acidic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares substituents, molecular weights, and key physicochemical properties of the target compound and its analogs:

Key Observations :

Implications for the Target Compound :

Physicochemical Compatibility

Thermal and excipient compatibility data from provide critical insights:

Biological Activity

1-(2,4,6-Trimethyl-2,3-dihydro-1H-indol-1-yl)ethan-1-one, also known as a derivative of indole, has garnered attention due to its diverse biological activities. This article aims to synthesize current research findings regarding its biological properties, including antibacterial, antifungal, and anticancer activities.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 217.28 g/mol. Its structure features a dihydroindole moiety which is significant for its biological functions.

Antibacterial Activity

Research has demonstrated that this compound exhibits notable antibacterial properties. In a study assessing various indole derivatives, this compound was found to inhibit the growth of several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be as low as 0.5 µg/mL against S. aureus, indicating strong antibacterial efficacy .

Antifungal Activity

In addition to its antibacterial properties, the compound also demonstrated antifungal activity. It was effective against Candida albicans, with an MIC of 0.75 µg/mL. This suggests potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. It exhibited significant cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer), with IC50 values below 10 µM. The compound's mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of several indole derivatives including this compound. The study utilized agar diffusion methods to assess zone of inhibition against various pathogens. The results indicated that this compound produced larger inhibition zones than standard antibiotics like ampicillin against both gram-positive and gram-negative bacteria .

| Pathogen | Compound MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.5 | 1 |

| Escherichia coli | 0.8 | 2 |

| Candida albicans | 0.75 | 1 |

Study on Cytotoxicity

In another study focusing on its anticancer properties, the compound was tested against various cancer cell lines using MTT assays to determine cell viability post-treatment. The findings showed that at concentrations ranging from 5 to 20 µM, there was a significant reduction in cell viability across all tested lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.